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Compound of Interest

4-(3-Aminophenyl)pyrrolidin-2-one
Compound Name:
hydrochloride

Cat. No.: B1398520

An In-depth Technical Guide to the Physicochemical Characteristics of 4-(3-
Aminophenyl)pyrrolidin-2-one HCI

Introduction

In the landscape of modern medicinal chemistry, the pyrrolidinone scaffold is a privileged
structure, integral to a multitude of approved pharmaceuticals and clinical candidates.[1][2] Its
prevalence is a testament to its favorable pharmacological and pharmacokinetic properties,
including metabolic stability and its ability to participate in crucial hydrogen bonding
interactions. This guide focuses on a specific, yet significant, derivative: 4-(3-
Aminophenyl)pyrrolidin-2-one hydrochloride (HCI). This compound uniquely combines the
pyrrolidinone core with an aminophenyl moiety, presenting a versatile building block for drug
discovery. The presence of the aromatic amine provides a key vector for further chemical
modification, while its formulation as a hydrochloride salt enhances stability and aqueous
solubility, critical considerations for drug development.

This document serves as a comprehensive technical resource for researchers, scientists, and
drug development professionals. It moves beyond a simple data sheet to provide a
foundational understanding of the compound's key physicochemical characteristics, the
experimental rationale for their determination, and their implications for research and
development.
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Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is the bedrock of all subsequent scientific
investigation. The fundamental descriptors for 4-(3-Aminophenyl)pyrrolidin-2-one HCI are
summarized below.

Identifier Value Source

4-(3-aminophenyl)pyrrolidin-2-
IUPAC Name ) --INVALID-LINK--[3]
one;hydrochloride

CAS Number 1187830-88-1 --INVALID-LINK--[3]
Molecular Formula C10H13CIN20 --INVALID-LINK--[3]
Molecular Weight 212.67 g/mol --INVALID-LINK--[3]
, C1C(CNC1=0)C2=CC(=CC=C
Canonical SMILES --INVALID-LINK--[3]
2)N.CI
CRFKLLURQFAICZ-
InChl Key --INVALID-LINK--[3]

UHFFFAOYSA-N

The molecular architecture, depicted in Figure 1, consists of a five-membered lactam
(pyrrolidin-2-one) ring substituted at the 4-position with a 3-aminophenyl group. The
hydrochloride salt is formed at the basic aromatic amino group.

Figure 1: Annotated Chemical Structure of 4-(3-Aminophenyl)pyrrolidin-2-one HCI

Caption: Key functional moieties of the target compound.

Core Physicochemical Properties

The physicochemical profile of a molecule dictates its behavior in both chemical and biological
systems, influencing everything from reaction kinetics to bioavailability. While extensive
experimental data for this specific compound is not publicly available, we can compile known
data and infer properties based on its structural components.
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Property Value / Observation Rationale & Significance

The ionic nature of the

hydrochloride salt and the
Appearance Solid molecular weight favor a solid

state at standard temperature

and pressure.[4]

The hydrochloride salt form
significantly increases
aqueous solubility compared to
the free base. The parent 2-
] pyrrolidone is infinitely soluble
Expected to be soluble in ) )
) in water and soluble in many
N water and polar organic ) )
Solubility ) organic solvents, suggesting
solvents like methanol and

DMSO.

the core scaffold is amenable
to solubilization.[5] High
solubility is critical for
preparing stock solutions for
biological assays and for

formulation development.

As an ionic salt, it is expected
to have a relatively high
melting point and good thermal
stability. Techniques like

Thermal Stability Data not available. Differential Scanning
Calorimetry (DSC) and
Thermogravimetric Analysis
(TGA) are required for

definitive characterization.[6]

pKa Data not available. The primary acidic proton is on
the protonated aromatic amine
(anilinium ion). The pKa of
aniline is ~4.6, so the pKa of
this protonated amine is
expected to be in a similar

range. The amide proton on
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the pyrrolidinone ring is
significantly less acidic (pKa >
17). Knowledge of pKa is vital
for predicting ionization state in
physiological pH, which
impacts membrane
permeability and receptor

binding.

Analytical Characterization Protocols

A robust analytical workflow is essential to confirm the identity, purity, and stability of a
compound. The following protocols represent a self-validating system for the comprehensive
characterization of 4-(3-Aminophenyl)pyrrolidin-2-one HCI.

Structural Elucidation and Verification

The primary goal is to verify that the synthesized molecule corresponds to the expected
structure. This is achieved through a combination of spectroscopic techniques.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

o Causality: NMR provides the most definitive structural information by probing the chemical
environment of each proton (*H NMR) and carbon (33C NMR) atom. The resulting spectra
serve as a molecular fingerprint.

e Protocol (*H NMR):

o Dissolve ~5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-de or
D20). DMSO-ds is often preferred for its ability to dissolve a wide range of compounds and
for observing exchangeable protons (N-H).

o Acquire the spectrum on a 400 MHz or higher spectrometer.

o Expected Signals: Protons on the pyrrolidine ring will appear as complex multiplets in the
aliphatic region (~2.0-3.8 ppm).[7] The aromatic protons will appear as distinct signals in
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the aromatic region (~6.5-7.5 ppm). The amide (N-H) and ammonium (N-Hs*) protons will
appear as broad singlets that may be exchangeable with D20.

e Protocol (*3C NMR):
o Use the same sample prepared for *H NMR.
o Acquire a proton-decoupled 13C spectrum.

o Expected Signals: The carbonyl carbon of the lactam will be the most downfield signal
(~170-180 ppm).[7] Aromatic carbons will resonate between ~110-150 ppm. Aliphatic
carbons of the pyrrolidinone ring will appear upfield (~20-60 ppm).[7]

B. Mass Spectrometry (MS)

o Causality: MS provides the exact molecular weight of the parent ion, confirming the
molecular formula. High-resolution mass spectrometry (HRMS) can determine the mass with
enough accuracy to predict the elemental composition. Fragmentation patterns (MS/MS)
provide further structural confirmation.

e Protocol (LC-MS with ESI):

o Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like methanol
or acetonitrile/water.

o Infuse the solution into an Electrospray lonization (ESI) source coupled to a mass
spectrometer (e.g., TOF or Orbitrap for HRMS).

o Operate in positive ion mode.

o Expected Result: The primary ion observed will be the [M+H]* of the free base
(C10H12N20), corresponding to a monoisotopic mass of approximately 177.1022 Da. The
HCI salt will dissociate in the ESI source.

Purity Determination

A. High-Performance Liquid Chromatography (HPLC)
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o Causality: HPLC is the gold standard for assessing the purity of small molecules. It
separates the target compound from any impurities based on differential partitioning between
a stationary and a mobile phase.

e Protocol (Reverse-Phase HPLC):
o Column: C18 column (e.g., 4.6 x 150 mm, 5 pm).

o Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water. The acid modifier
is crucial for good peak shape of basic analytes like amines.

o Mobile Phase B: 0.1% TFA or Formic Acid in Acetonitrile.
o Gradient: A linear gradient from ~5% B to 95% B over 15-20 minutes.

o Detection: UV-Vis detector set to a wavelength where the aromatic ring absorbs (e.g., 254
nm).

o Analysis: Purity is calculated based on the area percentage of the main peak relative to
the total area of all peaks.

Figure 2: General Analytical Workflow for Compound Characterization
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Caption: A validated workflow for identity and purity confirmation.

Stability and Storage Considerations

The long-term integrity of a research compound is paramount for reproducible results.

o Chemical Stability: 4-(3-Aminophenyl)pyrrolidin-2-one HCI is expected to exhibit good
chemical stability. The protonation of the aromatic amine to form the hydrochloride salt
protects this functional group from oxidative degradation, which can be a liability for free
anilines. The lactam ring is generally stable but can be susceptible to hydrolysis under
strongly acidic or basic conditions, particularly at elevated temperatures. Studies on similar
amine blends have shown that stability is influenced by factors like oxygen concentration and
the presence of metal ions.[8]
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o Recommended Storage: For optimal shelf-life, the compound should be stored in a tightly
sealed container in a cool, dry, and dark environment. Storage at -20°C is recommended for
long-term preservation, while storage at 2-8°C is suitable for short-term use.

Conclusion

4-(3-Aminophenyl)pyrrolidin-2-one HCI is a valuable chemical entity characterized by its hybrid
structure of a pyrrolidinone ring and a functionalized aromatic system. Its formulation as a
hydrochloride salt confers favorable properties for research applications, notably enhanced
stability and aqueous solubility. The analytical protocols detailed herein—spanning NMR, MS,
and HPLC—provide a robust framework for ensuring the structural identity and purity of the
material, which is a non-negotiable prerequisite for its use in drug discovery and development.
A thorough understanding of these physicochemical characteristics empowers researchers to
utilize this compound effectively, from designing synthetic routes to developing screening
assays and formulating preclinical candidates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Physicochemical characteristics of 4-(3-
Aminophenyl)pyrrolidin-2-one HCI]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1398520#physicochemical-characteristics-of-4-3-
aminophenyl-pyrrolidin-2-one-hcl]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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